![molecular formula C11H11F2NO2 B2488846 N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide CAS No. 2361638-18-6](/img/structure/B2488846.png)
N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide, also known as DFE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE is a member of the class of compounds known as enamide, which are characterized by the presence of a double bond between the carbonyl carbon and the nitrogen atom. DFE has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.
作用機序
The exact mechanism of action of N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation. This compound also exerts its analgesic effects by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that are responsible for pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to reduce oxidative stress and improve mitochondrial function. This compound has also been shown to modulate the expression of genes involved in inflammation and cell survival, suggesting that it may have potential therapeutic applications in a variety of disease conditions.
実験室実験の利点と制限
N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its ability to reduce oxidative stress, and its potential therapeutic applications in various disease conditions. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide. One area of interest is the development of more potent analogs of this compound that may have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in various disease conditions, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.
合成法
The synthesis of N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide involves the reaction of 3,5-difluorophenol with ethyl acrylate in the presence of a base catalyst, followed by the addition of propionyl chloride to the resulting intermediate. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. Research has shown that this compound has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. This compound has also been shown to exhibit antioxidant properties, which may be beneficial in the prevention and treatment of oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
N-[2-(3,5-difluorophenoxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-2-11(15)14-3-4-16-10-6-8(12)5-9(13)7-10/h2,5-7H,1,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEWUMFDAFYQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

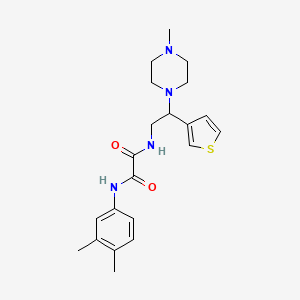
![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)

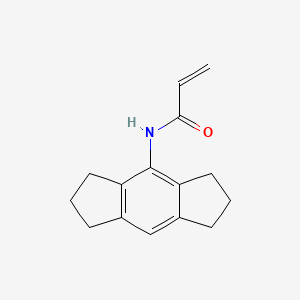
![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)
![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)
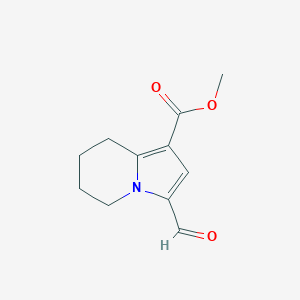

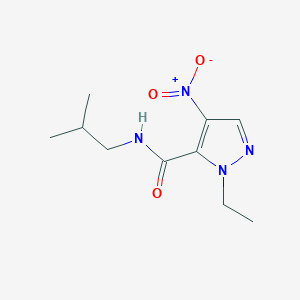
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)
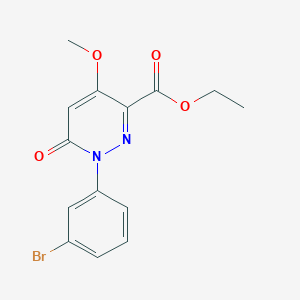
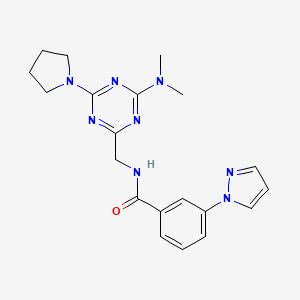
![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)